Benzaldehyde, 4-bromo-2,5-dipropyl-
Description
Benzaldehyde, 4-bromo-2,5-dipropyl- (IUPAC name: 4-bromo-2,5-dipropylbenzaldehyde) is a substituted benzaldehyde derivative with a bromine atom at the para position (C4) and propyl groups at the ortho (C2) and meta (C5) positions on the aromatic ring. Its molecular formula is C₁₃H₁₇BrO, with a molecular weight of 285.18 g/mol. Its properties can be inferred through comparisons with structurally related brominated benzaldehyde derivatives and substituted aromatic compounds .
Properties
CAS No. |
782236-42-4 |
|---|---|
Molecular Formula |
C13H17BrO |
Molecular Weight |
269.18 g/mol |
IUPAC Name |
4-bromo-2,5-dipropylbenzaldehyde |
InChI |
InChI=1S/C13H17BrO/c1-3-5-10-8-13(14)11(6-4-2)7-12(10)9-15/h7-9H,3-6H2,1-2H3 |
InChI Key |
MLGJKXOPEWHAML-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1Br)CCC)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-bromo-2,5-dipropyl- can be achieved through several synthetic routes. One common method involves the bromination of 2,5-dipropylbenzaldehyde using bromine in the presence of a suitable catalyst. The reaction is typically carried out under controlled conditions to ensure selective bromination at the 4-position.
Another approach involves the use of Grignard reagents. In this method, 2,5-dipropylbenzaldehyde is first converted to its corresponding Grignard reagent by reacting with magnesium in anhydrous ether. The resulting Grignard reagent is then treated with bromine to introduce the bromine atom at the 4-position.
Industrial Production Methods
Industrial production of Benzaldehyde, 4-bromo-2,5-dipropyl- often involves large-scale bromination reactions. The process typically includes the use of bromine or bromine-containing compounds as the brominating agent, along with appropriate catalysts and solvents to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-bromo-2,5-dipropyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: 4-bromo-2,5-dipropylbenzoic acid.
Reduction: 4-bromo-2,5-dipropylbenzyl alcohol.
Substitution: 4-substituted-2,5-dipropylbenzaldehyde derivatives.
Scientific Research Applications
Benzaldehyde, 4-bromo-2,5-dipropyl- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-bromo-2,5-dipropyl- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of Schiff bases or other adducts. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
4-Bromo-benzaldehyde (C₇H₅BrO)
- Molecular Weight : 185.02 g/mol .
- Substituents : A single bromine atom at the para position.
- Key Properties :
- Applications : Intermediate in synthesizing pharmaceuticals, agrochemicals, and liquid crystals.
Contrast with Target Compound : The absence of propyl groups in 4-bromo-benzaldehyde results in lower hydrophobicity and molecular weight compared to 4-bromo-2,5-dipropylbenzaldehyde. The propyl groups in the latter may enhance lipid solubility, affecting bioavailability in drug design .
4-(Bromomethyl)benzaldehyde (C₈H₇BrO)
- Molecular Weight : 199.05 g/mol .
- Substituents : Bromomethyl (-CH₂Br) at the para position.
- Key Properties: Hazard Profile: Limited toxicological data; requires stringent handling (e.g., eye/skin flushing upon exposure) . Reactivity: The bromomethyl group is susceptible to nucleophilic substitution (e.g., SN2 reactions), enabling alkylation or polymer synthesis.
Contrast with Target Compound : The bromomethyl group offers distinct reactivity compared to the bromo-dipropyl system. The propyl groups in 4-bromo-2,5-dipropylbenzaldehyde may sterically hinder reactions at the aldehyde or bromine sites, altering synthetic pathways .
Brominated Phenethylamines (e.g., 2C-B, DOB)
- Examples: 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): C₁₁H₁₆BrNO₂ . DOB (4-Bromo-2,5-dimethoxyamphetamine): C₁₁H₁₆BrNO₂ .
- Key Properties: Psychoactive Effects: Act as serotonin receptor agonists, used illicitly for hallucinogenic properties . Structural Features: Methoxy and bromine substituents enhance receptor binding affinity.
Contrast with Target Compound : Unlike these amphetamines, 4-bromo-2,5-dipropylbenzaldehyde lacks an amine group and methoxy substituents. Its aldehyde functionality may limit central nervous system penetration but could serve as a precursor in drug synthesis .
Data Table: Structural and Functional Comparison
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